molecular formula C26H19N5O2S B2456759 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022117-07-2

5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2456759
CAS No.: 1022117-07-2
M. Wt: 465.53
InChI Key: XLCHXLRJRNTOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19N5O2S and its molecular weight is 465.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O2S/c1-16-8-7-13-21-27-18(14-22(32)30(16)21)15-34-26-28-20-12-6-5-11-19(20)24-29-23(25(33)31(24)26)17-9-3-2-4-10-17/h2-14,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCHXLRJRNTOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple heterocyclic rings. Its molecular formula is C19H18N4OSC_{19}H_{18}N_{4}OS with a molecular weight of approximately 358.44 g/mol. The presence of the pyrido and imidazoquinazoline moieties contributes to its biological properties.

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidine possess significant anticancer properties. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .
  • Antioxidant Properties : The antioxidant activity is primarily attributed to the ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as dihydrofolate reductase and glucosidase, which are crucial for various metabolic processes .

Biological Activity Summary

Activity Type Description
AnticancerInhibits cancer cell proliferation; potential to induce apoptosis.
AntioxidantScavenges free radicals; protects against oxidative stress.
Enzyme InhibitionInhibits dihydrofolate reductase and glucosidase; affects metabolic pathways.
AntimicrobialExhibits activity against various bacterial strains; potential for antibiotic development.

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer potential of related pyrido[1,2-a]pyrimidine derivatives found that specific structural modifications enhanced their efficacy against various cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations .
  • Antioxidant Activity Assessment : Another research focused on the antioxidant capacity of similar compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that these derivatives effectively reduced DPPH radicals, suggesting strong antioxidant properties .
  • Enzyme Inhibition Studies : Research investigating enzyme inhibition revealed that these compounds could effectively inhibit dihydrofolate reductase, a target in cancer therapy, thereby contributing to their anticancer mechanisms .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via metal carbonyl-mediated rearrangements of intermediates like 5-(2-oxoalkyl)-1,2,4-oxadiazoles. Key steps include:

  • Step 1: Formation of the pyrido[1,2-a]pyrimidinone core through cyclization under reflux with catalysts such as Pd(OAc)₂ or CuI.
  • Step 2: Sulfanyl group introduction via nucleophilic substitution using thiourea derivatives.
  • Step 3: Final coupling with phenylimidazo-quinazolinone fragments under basic conditions (e.g., K₂CO₃ in DMF).
    Critical Parameters:
  • Temperature control (80–120°C) minimizes side reactions.
  • Solvent polarity (DMF > DCM) affects reaction rates and yields.
  • Catalyst choice impacts regioselectivity; Pd-based catalysts favor pyrimidine ring formation over competing pathways .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6 of pyrido-pyrimidinone).
    • 2D HSQC resolves overlapping signals in the fused imidazo-quinazolinone system.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ at m/z 542.63).
  • HPLC-PDA: Assesses purity (>95%) using a C18 column with gradient elution (acetonitrile/0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in:
    • Pyrido-pyrimidinone substituents (e.g., replacing 6-methyl with halogen or nitro groups).
    • Sulfanyl linkers (e.g., replacing -S- with -SO₂- or -CH₂-).
  • Step 2: Evaluate cytotoxicity (via MTT assays) and target binding (e.g., kinase inhibition assays).
  • Step 3: Use molecular docking to correlate substituent effects with binding affinity to targets like PI3K or EGFR.
    Data Contradiction Example:
    A methyl group at C6 enhances solubility but may reduce target affinity compared to bulkier substituents .

Q. What experimental designs are suitable for assessing this compound’s stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assay:
    • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
    • Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
  • Photostability Testing:
    • Expose to UV light (320–400 nm) and analyze by HPLC for photodegradants.
  • Statistical Design:
    • Use a split-plot design with time as a sub-subplot factor and replicate measurements (n=4) to account for variability .

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?

Methodological Answer:

  • Hypothesis: Discrepancies may arise from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes.
  • Validation Steps:
    • Perform cytotoxicity assays in paired cell lines (e.g., MCF-7 vs. MCF-7/Dox resistant).
    • Measure intracellular accumulation via fluorescence tagging (if applicable).
    • Co-administer inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms.
  • Data Analysis: Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across conditions .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Replace batch reactions with flow chemistry to enhance heat/mass transfer.
    • Use green solvents (e.g., ethanol/water mixtures) for sustainability.
  • Quality Control:
    • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Case Study: Pilot-scale synthesis (10 g) achieved 78% yield using Pd/C catalysis under H₂ atmosphere .

Methodological Challenges

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Validation Parameters (ICH Q2 Guidelines):
    • Linearity: Calibration curves (1–100 µg/mL) with R² > 0.994.
    • Accuracy/Precision: Spike recovery (85–115%) and ≤15% RSD.
    • LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
  • Matrix Effects: Compare LC-MS/MS signals in plasma vs. buffer to assess ion suppression .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics:
    • Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h.
    • Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (WinNonlin).
  • Toxicity:
    • Conduct 28-day repeat-dose studies in rodents; monitor liver/kidney histopathology and serum biomarkers (ALT, BUN).
  • Ethical Considerations: Adhere to OECD/GLP guidelines for humane endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.